Anisodamine hydrobromide, also known as anisodamine (hydrobromide), is a compound derived from the Chinese herb Anisodus tanguticus. [] It is classified as an anticholinergic drug, specifically a muscarinic receptor antagonist. [, ] In scientific research, anisodamine hydrobromide is primarily studied for its potential therapeutic benefits in various conditions related to inflammation, oxidative stress, and microcirculation. [, , , , , , , ]
Anisodamine hydrobromide is a pharmacologically active compound derived from the alkaloid anisodamine, which is extracted from the root of Scopolia tangutica. First synthesized in 1975, it has been utilized in clinical settings primarily in China for its beneficial effects on microcirculation and as a treatment for conditions such as septic shock and organophosphate poisoning. Anisodamine functions as an antagonist of muscarinic acetylcholine receptors and has been recognized for its antioxidant properties, contributing to cellular protection against oxidative stress .
Anisodamine hydrobromide is classified as an alkaloid, specifically a derivative of tropane alkaloids. Its chemical structure features two chiral centers, which contribute to its pharmacological activity. The compound is known for its role in improving blood flow by stabilizing endothelial function and inhibiting platelet aggregation .
The synthesis of anisodamine involves several steps, typically starting from naturally occurring tropane alkaloids. The specific synthetic route includes the following methods:
The synthesis process is characterized by its complexity due to the need for maintaining the integrity of the chiral centers while enhancing the bioactivity of the compound .
Anisodamine hydrobromide has a molecular formula of . The structural analysis reveals:
The three-dimensional structure facilitates its binding to muscarinic receptors, which is essential for its pharmacological effects .
Anisodamine participates in various chemical reactions that are significant for its therapeutic effects:
These reactions underscore the compound's multifaceted role in therapeutic applications, particularly in critical care settings .
The mechanism of action of anisodamine hydrobromide involves several pathways:
Anisodamine hydrobromide exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations .
Anisodamine hydrobromide has diverse applications in medical science:
Research continues to explore additional applications, including potential uses in neuroprotection and other inflammatory conditions .
Ethnobotanical Roots and Traditional ApplicationsAnisodamine hydrobromide originates from Anisodus tanguticus (山莨菪, "shān làng dàng"), a perennial herb native to the Qinghai-Tibet Plateau (3,000–5,000 m altitude) in China [3] [9]. This plant belongs to the Solanaceae family, historically utilized in Traditional Chinese Medicine (TCM) for its neuroactive and spasmolytic properties. Tibetan healers employed it for "blood activation" (活血化瘀) to treat circulatory disorders, inflammatory conditions, and visceral pain [7] [9]. The roots—the primary alkaloid source—were processed into decoctions or tinctures to manage shock, gastrointestinal colic, and infectious diseases, reflecting early recognition of its microcirculatory benefits [2] [10].
Modern Isolation and DevelopmentIn 1965, Chinese researchers first isolated anisodamine (7β-hydroxyhyoscyamine) during pharmacological investigations of A. tanguticus [2] [3]. By 1975, large-scale synthetic production was achieved due to scarce natural sources, leading to the hydrobromide salt formulation (C₁₇H₂₃NO₄·HBr) for enhanced stability [3] [9]. The synthetic racemic variant, rac-anisodamine (消旋山莨菪碱), became clinically prevalent under the designation "654-2" [9] [10]. Its inclusion in China’s National Essential Medicines List (2012) cemented its role in critical care, particularly for septic shock and ischemia-reperfusion injuries [3] [9].
Table 1: Ethnopharmacological Transition of Anisodamine
Aspect | Traditional Use | Modern Validation |
---|---|---|
Source Plant | Anisodus tanguticus (Tibetan Plateau) | Cultivated/Synthetic mass production [3] |
Medical Applications | Circulatory disorders, inflammatory pain | Septic shock, acute pancreatitis, ischemic stroke [2] [7] |
Preparation | Root decoctions/tinctures | Sterile injectable solutions (hydrobromide salt) [10] |
Core Tropane Scaffold and Structural DifferentiationAnisodamine (C₁₇H₂₃NO₄) shares the tropane bicyclic ring (8-methyl-8-azabicyclo[3.2.1]octane) common to Solanaceae-derived alkaloids [6]. Its structure comprises tropine (3α-tropanol) esterified with S-(-)-tropic acid, distinguished by a 7β-hydroxy group absent in close analogues [6] [9]. This modification critically reduces lipid solubility versus atropine, limiting blood-brain barrier (BBB) penetration and central nervous system (CNS) effects [6] [9]. The hydrobromide salt further enhances water solubility for intravenous administration [10].
Table 2: Structural and Functional Comparison of Key Tropane Alkaloids
Compound | R₁ | R₂ | Key Functional Differences |
---|---|---|---|
Anisodamine | OH (C7β) | H | Microcirculatory enhancement, weak CNS activity [6] [9] |
Hyoscyamine | H | H | Potent anticholinergic; racemizes to atropine [6] |
Scopolamine | H | Epoxide (C6,7) | CNS-penetrant; antiemetic/motion sickness [6] |
Atropine | H | H | Racemic hyoscyamine; broader antimuscarinic effects [1] |
Biosynthetic Pathway and Enzymatic Key StepsTropane alkaloid biosynthesis begins with the amino acids ornithine/arginine, which decarboxylate to form putrescine. Putrescine N-methyltransferase (PMT) catalyzes N-methylation, yielding N-methylputrescine—the first committed step toward tropane alkaloids [6]. Cyclization generates the N-methyl-Δ¹-pyrrolinium cation, which condenses with acetoacetyl-CoA to form tropinone. Tropinone reductase I (TRI) then reduces it to tropine (3α-tropanol) [6].
Anisodamine diverges via hydroxylation:
This pathway positions anisodamine as a direct oxidative metabolite of hyoscyamine, explaining their structural and pharmacological overlap. Calystegines—polyhydroxylated nortropanes—branch from tropinone via alternative reductases but lack esterified acids [6].
Structure-Activity Relationships (SAR)
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4